molecular formula C14H23N3O4 B10821466 (2S,3R)-3-hydroxy-2-[(4R)-5-(2-methylpropanoyl)-3-oxo-2,5-diazaspiro[3.4]octan-2-yl]butanamide CAS No. 2012536-16-0

(2S,3R)-3-hydroxy-2-[(4R)-5-(2-methylpropanoyl)-3-oxo-2,5-diazaspiro[3.4]octan-2-yl]butanamide

カタログ番号 B10821466
CAS番号: 2012536-16-0
分子量: 297.35 g/mol
InChIキー: NFXPEHLDVKVVKA-ISTVAULSSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NYX-2925, chemically known as (2S, 3R)-3-hydroxy-2-(®-5-isobutyryl-1-oxo-2,5-diazaspiro[3.4]octan-2-yl)butanamide, is a novel compound developed by Aptinyx. It is a non-opioid, small molecule modulator of the N-methyl-D-aspartate receptor. This compound has shown promise in the treatment of chronic pain conditions, including diabetic peripheral neuropathy and fibromyalgia .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of NYX-2925 involves multiple steps, starting with the preparation of the spirocyclic β-lactam core. The key steps include:

Industrial Production Methods

Industrial production of NYX-2925 follows similar synthetic routes but is optimized for large-scale production. This involves:

化学反応の分析

Types of Reactions

NYX-2925 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

科学的研究の応用

NYX-2925 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study spirocyclic β-lactam chemistry.

    Biology: Investigated for its effects on synaptic plasticity and neuronal communication.

    Medicine: Explored as a potential treatment for chronic pain conditions such as diabetic peripheral neuropathy and fibromyalgia.

    Industry: Potential applications in the development of new pain management therapies

作用機序

NYX-2925 acts as a co-agonist to glutamate at the N-methyl-D-aspartate receptor. At low concentrations of endogenous agonists such as glycine and D-serine, NYX-2925 partially activates the N-methyl-D-aspartate receptors, modulating neural pathways relevant for chronic pain. This modulation enhances synaptic plasticity and neuronal communication, leading to its therapeutic effects .

類似化合物との比較

Similar Compounds

    Rapastinel (formerly GLYX-13): Another N-methyl-D-aspartate receptor modulator with similar structural features.

    Ketamine: An N-methyl-D-aspartate receptor antagonist used for its anesthetic and antidepressant properties.

    D-cycloserine: A partial agonist at the N-methyl-D-aspartate receptor.

Uniqueness of NYX-2925

NYX-2925 is unique due to its specific modulation of the N-methyl-D-aspartate receptor without significant off-target activity. Unlike ketamine, it does not exhibit addictive or sedative side effects, making it a safer alternative for chronic pain management .

特性

CAS番号

2012536-16-0

分子式

C14H23N3O4

分子量

297.35 g/mol

IUPAC名

(2S,3R)-3-hydroxy-2-[(4R)-5-(2-methylpropanoyl)-3-oxo-2,5-diazaspiro[3.4]octan-2-yl]butanamide

InChI

InChI=1S/C14H23N3O4/c1-8(2)12(20)17-6-4-5-14(17)7-16(13(14)21)10(9(3)18)11(15)19/h8-10,18H,4-7H2,1-3H3,(H2,15,19)/t9-,10+,14-/m1/s1

InChIキー

NFXPEHLDVKVVKA-ISTVAULSSA-N

異性体SMILES

C[C@H]([C@@H](C(=O)N)N1C[C@@]2(C1=O)CCCN2C(=O)C(C)C)O

正規SMILES

CC(C)C(=O)N1CCCC12CN(C2=O)C(C(C)O)C(=O)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。